Riboflavin 3',5'-bisphosphate Riboflavin 3',5'-bisphosphate
Brand Name: Vulcanchem
CAS No.: 86108-26-1
VCID: VC0050695
InChI: InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(33-35(29,30)31)12(23)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1
SMILES: CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)OP(=O)(O)O)O
Molecular Formula: C17H22N4O12P2
Molecular Weight: 536.327

Riboflavin 3',5'-bisphosphate

CAS No.: 86108-26-1

Cat. No.: VC0050695

Molecular Formula: C17H22N4O12P2

Molecular Weight: 536.327

* For research use only. Not for human or veterinary use.

Riboflavin 3',5'-bisphosphate - 86108-26-1

Specification

CAS No. 86108-26-1
Molecular Formula C17H22N4O12P2
Molecular Weight 536.327
IUPAC Name [(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4-dihydroxy-5-phosphonooxypentan-3-yl] dihydrogen phosphate
Standard InChI InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(33-35(29,30)31)12(23)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1
Standard InChI Key JWNUFFDVQFYWGM-SCRDCRAPSA-N
SMILES CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)OP(=O)(O)O)O

Introduction

Chemical Properties

Structure and Formula

Riboflavin 3',5'-bisphosphate is characterized by its molecular formula C17H22N4O12P2 . The compound consists of the typical isoalloxazine ring system of riboflavin with a ribityl side chain that has been modified with phosphate groups at both the 3' and 5' positions. This dual phosphorylation distinguishes it from the more common riboflavin 5'-phosphate (FMN), which contains only one phosphate group.

The structure can be formally described as [(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4-dihydroxy-5-phosphonooxypentan-3-yl] dihydrogen phosphate . The presence of these phosphate groups significantly alters the compound's chemical behavior compared to unmodified riboflavin.

Physical Properties

The molecular weight of riboflavin 3',5'-bisphosphate is 536.3 g/mol , making it substantially heavier than riboflavin itself. The compound typically exists as a solid at room temperature, and like other riboflavin derivatives, it likely exhibits characteristic yellow-orange coloration due to the isoalloxazine ring system.

As a diphosphorylated compound, riboflavin 3',5'-bisphosphate is expected to be highly polar and water-soluble compared to riboflavin, owing to the additional negative charges contributed by the phosphate groups. These properties make it particularly relevant in biological contexts where aqueous solubility is crucial for function.

Nomenclature and Identification

Synonyms and Alternative Names

Riboflavin 3',5'-bisphosphate is known by several synonyms in scientific and commercial contexts:

SynonymContext
Riboflavin 3',5'-diphosphateCommon alternative name
CAS Number: 86108-26-1Chemical registry identifier
UNII: CM6Z0AL536FDA unique ingredient identifier
Riboflavin Sodium Phosphate EP Impurity BEuropean Pharmacopoeia designation
(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,4-dihydroxypentane-1,3-diyl bis(dihydrogen phosphate)Systematic chemical name

These various identifiers are used across different disciplines and regulatory frameworks .

Database Identifiers

The compound is cataloged in major chemical databases, with PubChem CID 101687865 being one of its primary identifiers . This standardized identification is essential for cross-referencing across various chemical and biochemical resources.

Biochemical Significance

Relationship to Riboflavin Metabolism

While riboflavin (vitamin B2) is a critical nutrient involved in numerous body processes, including the development of skin, digestive tract lining, blood cells, and brain function , riboflavin 3',5'-bisphosphate represents a modified form that may have distinct biochemical properties and functions.

The dual phosphorylation likely affects how this molecule interacts with proteins compared to the more common metabolically active forms of riboflavin. Standard riboflavin is typically converted to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) in the body, which serve as cofactors for numerous enzymatic reactions.

Interaction with Flavoproteins

Research indicates that riboflavin 3',5'-bisphosphate exhibits altered binding kinetics with flavoproteins compared to other riboflavin derivatives. Specifically, "the association rate constant for riboflavin 3',5'-bisphosphate is decreased by two orders of magnitude" when interacting with certain apoflavoproteins . This significant reduction in binding rate suggests that the additional phosphate group at the 3' position substantially modifies how the molecule interacts with protein binding sites.

Nuclear magnetic resonance (NMR) studies utilizing 13C, 15N, and 31P have been employed to investigate the specific interactions between flavin compounds and their protein partners. These studies have revealed detailed information about hydrogen bonding patterns, electronic structures, and binding conformations that can help explain the unique properties of riboflavin 3',5'-bisphosphate in biological systems .

Research Applications

Use as a Biochemical Tool

Riboflavin 3',5'-bisphosphate serves as a valuable research tool for studying flavin-dependent enzymes and proteins. The altered binding properties of this compound compared to naturally occurring riboflavin derivatives make it useful for probing binding site specifics and understanding structure-function relationships in flavoproteins.

NMR studies involving riboflavin derivatives have been particularly informative in understanding the electronic and conformational structure of protein-bound flavins. These studies have revealed information about hydrogen bonding patterns, electronic densities, and conformational changes during different redox states .

Analytical Applications

In the pharmaceutical industry, riboflavin 3',5'-bisphosphate is identified as "Riboflavin Sodium Phosphate EP Impurity B" in the European Pharmacopoeia . This designation indicates its relevance in quality control and analytical procedures for riboflavin-derived pharmaceutical products. As an impurity standard, it helps ensure the purity and quality of riboflavin-based medications.

Product FormQuantity RangeTypical PurityApproximate Price Range (2025)
Standard powder500 μg - 100 mg>90% to >95%€343 - €19,158
Ammonium salt5 mg>90%€2,213
EP Impurity Standard5-100 mgPharmacopoeia grade€2,330 - €19,158

The relatively high cost of these products reflects the specialized nature of the compound and the limited scale of production .

Biochemical Interactions

Redox Properties

The redox properties of riboflavin derivatives are crucial to their biological functions. Research suggests that charge-charge interactions significantly influence the redox potentials of flavoproteins rather than conformational changes of the flavin molecule itself . The additional negative charges contributed by the second phosphate group in riboflavin 3',5'-bisphosphate may therefore have significant effects on its redox behavior in protein complexes.

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